2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
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Overview
Description
2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that contains a boron atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the reaction of 6-chloropyridine-2-boronic acid pinacol ester with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-boronic acid pinacol ester: A precursor in the synthesis of the target compound.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to its specific combination of a boron atom within a heterocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BClN3O |
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Molecular Weight |
257.48 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C12H9BClN3O/c14-11-7-3-6-10(15-11)13-16-9-5-2-1-4-8(9)12(18)17-13/h1-7,16H,(H,17,18) |
InChI Key |
PVCQDCSZAXQAIQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)Cl |
Origin of Product |
United States |
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